molecular formula C13H12F3N3S B1409444 5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-58-6

5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine

Cat. No.: B1409444
CAS No.: 1395492-58-6
M. Wt: 299.32 g/mol
InChI Key: JHTZJYOSNXHTBE-UHFFFAOYSA-N
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Description

5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a trifluoromethyl-substituted cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine typically involves the construction of the thiazole ring followed by the introduction of the pyridine and cyclobutyl groups. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Ixabepilone: Features a thiazole ring and is used in cancer treatment.

Uniqueness

5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

5-[2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c14-13(15,16)12(3-1-4-12)10-6-8(2-5-18-10)9-7-19-11(17)20-9/h2,5-7H,1,3-4H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTZJYOSNXHTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CC(=C2)C3=CN=C(S3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165367
Record name 2-Thiazolamine, 5-[2-[1-(trifluoromethyl)cyclobutyl]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-58-6
Record name 2-Thiazolamine, 5-[2-[1-(trifluoromethyl)cyclobutyl]-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 5-[2-[1-(trifluoromethyl)cyclobutyl]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
5-(2-(1-(Trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine

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